2-(4-Fluoro-3-phenoxyphenyl)acetonitrile
Description
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2-(4-fluoro-3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H10FNO/c15-13-7-6-11(8-9-16)10-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8H2 |
InChI Key |
JADDABQOUIUZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC#N)F |
Origin of Product |
United States |
Scientific Research Applications
Agrochemical Development
2-(4-Fluoro-3-phenoxyphenyl)acetonitrile is being investigated for its potential as an agrochemical. Its structural characteristics suggest it may exhibit insecticidal properties similar to those of established pesticides like cyfluthrin. Studies focusing on its interaction with biological systems are crucial for understanding its efficacy in pest control and its environmental impact .
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyfluthrin | Phenoxy group, cyano group | Insecticidal |
| This compound | Phenoxy group, cyano group | Potential insecticidal activity |
Pharmaceutical Research
The compound's unique functional groups make it a candidate for pharmaceutical applications. Research indicates that similar compounds can exhibit antitubercular activity, making this compound a potential lead in the development of new treatments for tuberculosis. Investigations into its interactions with specific enzymes or receptors relevant to disease mechanisms are ongoing .
Case Study: Antitubercular Activity
A study on related compounds demonstrated that derivatives of phenoxyacetamides showed potent activity against Mycobacterium tuberculosis. These findings suggest that modifications to the phenoxy structure could enhance the therapeutic profile of this compound for similar applications .
Toxicological Studies
Toxicological assessments are essential for evaluating the safety of this compound in agricultural and pharmaceutical contexts. Preliminary studies indicate that compounds with similar structures may exhibit neurotoxic effects at certain dosages, necessitating thorough evaluation before commercial application .
Table 2: Toxicological Findings of Related Compounds
| Compound Name | Observed Effects | NOAEL (mg/kg) |
|---|---|---|
| Cyfluthrin | Neurotoxic effects observed | Relevant NOAEL established |
| This compound | Under investigation | Pending further studies |
Environmental Impact
Understanding the environmental fate of this compound is critical for its application as an agrochemical. Studies must assess its degradation pathways, persistence in soil and water, and potential bioaccumulation effects on non-target organisms .
Comparison with Similar Compounds
Structural Analogs with Substituted Phenyl Groups
2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile
- Structure: A triazole ring replaces the phenoxy group, with a methoxy substituent on the phenyl ring and a thioether linkage to the acetonitrile group .
- Synthesis : Alkylation of 5-R-1,2,4-triazole-3-thiols with chloroacetonitrile in aprotic solvents yields higher purity and quantitative yields (60–80%) compared to alcoholic solvents .
- Properties: Solubility: Soluble in alkaline solutions, organic solvents (e.g., ethanol, chloroform), and mineral acids .
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Fluorine (EWG) : Reduces electron density at the phenyl ring, enhancing resistance to oxidative degradation. Observed in 2-(4-fluorophenyl)sulfanylacetonitrile (C8H6FNS), where the fluorine stabilizes the thioether linkage .
- Phenoxy (EWG with resonance donation): Increases polarity, improving solubility in polar aprotic solvents. Derivatives like (S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile are soluble in alcohols and acetonitrile .
- Methoxy (EDG): Enhances resonance stabilization, as seen in (3-methoxyphenyl)acetonitrile (C9H9NO), which is used to synthesize isoflavones with antiproliferative activity .
Solubility Trends
- Triazole-thio derivatives (e.g., 2-(5-methoxyphenyl-triazolylthio)acetonitrile) exhibit broad solubility in both organic (ethanol, chloroform) and aqueous acidic media due to the polarizable sulfur atom and triazole ring .
- Fluorinated ethoxy substituents (e.g., trifluoroethoxy in ) reduce solubility in water but enhance compatibility with fluorinated solvents.
Preparation Methods
Reaction Mechanism and Conditions
The most efficient method involves nucleophilic substitution using sodium cyanide (NaCN) in the presence of a phase-transfer catalyst. Adapted from a patented protocol for structurally related acetonitriles, this approach employs toluene as the solvent and tetrabutylammonium hydrogen sulfate (TBAHS) to enhance interfacial reactivity. The reaction proceeds via the following steps:
-
Chlorination of the Precursor : A benzyl chloride intermediate is generated by treating 4-fluoro-3-phenoxybenzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40–50°C).
-
Cyanidation : The chlorinated intermediate reacts with NaCN (6 M) in toluene at 70°C under vigorous stirring. TBAHS facilitates the transfer of cyanide ions into the organic phase, accelerating the substitution.
-
Workup : The crude product is purified via thin-film distillation, yielding 2-(4-Fluoro-3-phenoxyphenyl)acetonitrile with 94% efficiency .
Critical Parameters :
-
Temperature control during cyanidation (70°C) prevents side reactions.
-
Stoichiometric excess of NaCN (1.6 eq.) ensures complete conversion.
Cyanohydrin Formation and Dehydration
Aldehyde Cyanohydrin Intermediate
A two-step synthesis starting from 4-fluoro-3-phenoxybenzaldehyde involves:
-
Cyanohydrin Formation : The aldehyde reacts with hydrogen cyanide (HCN) or acetone cyanohydrin in methanol, catalyzed by a base such as potassium carbonate (K₂CO₃). This yields the corresponding cyanohydrin.
-
Dehydration : The cyanohydrin undergoes acid-catalyzed dehydration (e.g., sulfuric acid) at reflux to eliminate water, forming the target acetonitrile.
Yield and Limitations :
-
Challenges include handling toxic HCN and side product formation during dehydration.
Direct Cyanation via Metal Catalysts
Palladium-Catalyzed Cyanation
Transition-metal catalysts enable direct cyanation of aryl halides. For example, 4-fluoro-3-phenoxybromobenzene reacts with Zn(CN)₂ in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in dimethylformamide (DMF) at 120°C.
Advantages :
-
Avoids hazardous cyanide sources.
-
Functional group tolerance allows for complex substrates.
Drawbacks :
Hydrolysis of Nitriles from Carboxylic Acid Derivatives
Amide Dehydration
A less common route involves dehydrating 2-(4-Fluoro-3-phenoxyphenyl)acetamide using phosphorus oxychloride (POCl₃) or thionyl chloride. The amide is first synthesized via coupling of 4-fluoro-3-phenoxyphenylacetic acid with ammonia.
Efficiency :
Comparative Analysis of Methods
Key Observations :
-
Phase-transfer catalysis offers the highest yield and scalability, making it optimal for industrial applications.
-
Cyanohydrin routes are limited by safety concerns but remain viable for small-scale synthesis.
-
Metal-catalyzed methods, while versatile, are less economically feasible.
Optimization Strategies
Solvent Selection
Catalyst Loading
Reducing TBAHS to 0.05 eq. decreases costs without significantly affecting yields.
Challenges in Purification
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-Fluoro-3-phenoxyphenyl)acetonitrile?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling due to the electron-withdrawing fluorine and phenoxy groups.
- Method 1: React 4-fluoro-3-phenoxyphenyl bromide with potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMF) under reflux, using a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Method 2: Cyanide displacement on a pre-functionalized aryl halide intermediate, monitored by TLC (silica gel, hexane:ethyl acetate 4:1) .
- Optimization: Use a factorial design (e.g., 2³ design) to test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; confirm molecular ion [M]⁺ at m/z 231 (C₁₄H₁₀FNO) .
- HPLC Purity: C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Answer:
- Data Validation: Cross-check solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst activity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
- DOE Application: Use a central composite design to model interactions between variables (e.g., solvent polarity, base strength) and identify outliers .
- Mechanistic Probe: Conduct in situ IR to track nitrile formation (C≡N stretch ~2250 cm⁻¹) and detect side products like aryl ethers .
Advanced: What computational approaches aid in understanding its reactivity?
Answer:
- Reaction Path Search: Apply density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to map energy profiles for cyanide substitution vs. elimination pathways .
- Transition State Analysis: Identify steric hindrance from the phenoxy group using NCI (non-covalent interaction) plots .
- Machine Learning: Train a model on analogous fluorophenylacetonitriles (e.g., 3,5-difluoro derivatives ) to predict regioselectivity.
Basic: What safety protocols are essential for handling this nitrile?
Answer:
- PPE: Use nitrile gloves, goggles, and a fume hood due to toxicity (LD₅₀ ~100 mg/kg in rats) .
- Storage: Store at 0–6°C in amber glass to prevent hydrolysis .
- Waste Disposal: Neutralize with alkaline hydrogen peroxide (1:1 H₂O₂/NaOH) before incineration .
Advanced: How to address challenges in scaling up its synthesis?
Answer:
- Process Engineering: Optimize heat transfer using a jacketed reactor to manage exothermic cyanide addition .
- Purification: Implement membrane separation (e.g., nanofiltration) to remove Pd catalysts .
- Pilot Studies: Use a continuous-flow reactor to minimize side reactions (residence time <30 mins) .
Advanced: What environmental impact assessments are needed for this compound?
Answer:
- Biodegradation: Conduct OECD 301F tests (28-day aerobic degradation in sludge) .
- Ecototoxicity: Use Daphnia magna acute toxicity assays (EC₅₀ <1 mg/L indicates high hazard) .
- QSAR Modeling: Predict bioaccumulation (log P ~2.5) using EPI Suite .
Advanced: How to design experiments for studying its reactivity with nucleophiles?
Answer:
- Kinetic Studies: Use stopped-flow UV-Vis to monitor nitrile conversion rates with thiols or amines .
- Isotopic Labeling: Replace acetonitrile’s CH₂ with CD₂ (deuterated KCN) to track mechanistic pathways via ²H NMR .
- Competition Experiments: Compare reactivity of 4-fluoro vs. 3-phenoxy substituents using Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
